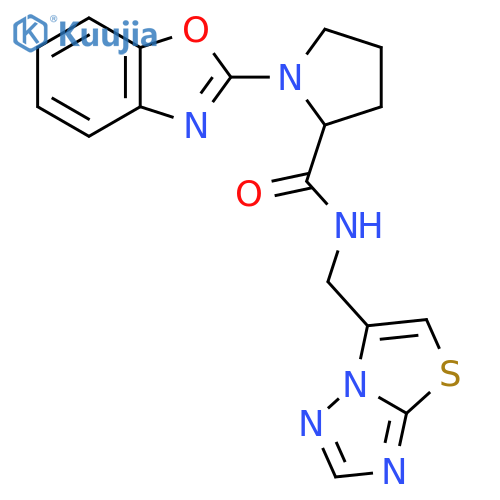Cas no 1796919-35-1 (1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide)
1-(1,3-ベンゾオキサゾール-2-イル)-N-({1,2,4-トリアゾロ[3,2-b][1,3]チアゾール-6-イル}メチル)ピロリジン-2-カルボキサミドは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、ベンゾオキサゾールとトリアゾロチアゾールの二つの活性なヘテロ環が結合しており、高い分子多様性を示します。ピロリジン骨格にカルボキサミド基が導入されているため、優れた分子認識能が期待されます。特に医薬品開発分野において、標的タンパク質との特異的相互作用が可能な構造特性を有しています。その独特な化学構造から、新規生物活性化合物としての応用が注目されています。

1796919-35-1 structure
商品名:1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
- AKOS024565907
- 1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide
- 1796919-35-1
- 1-(1,3-benzoxazol-2-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide
- F6443-8333
- 1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide
-
- インチ: 1S/C17H16N6O2S/c24-15(18-8-11-9-26-17-19-10-20-23(11)17)13-5-3-7-22(13)16-21-12-4-1-2-6-14(12)25-16/h1-2,4,6,9-10,13H,3,5,7-8H2,(H,18,24)
- InChIKey: FUPRPDZJDBSGAJ-UHFFFAOYSA-N
- ほほえんだ: S1C2=NC=NN2C(=C1)CNC(C1CCCN1C1=NC2C=CC=CC=2O1)=O
計算された属性
- せいみつぶんしりょう: 368.10554495g/mol
- どういたいしつりょう: 368.10554495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 117Ų
1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6443-8333-4mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-2mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-15mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 15mg |
$89.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-20mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-5mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-10μmol |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-10mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 10mg |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-25mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-50mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 50mg |
$160.0 | 2023-09-08 | ||
| Life Chemicals | F6443-8333-40mg |
1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide |
1796919-35-1 | 40mg |
$140.0 | 2023-09-08 |
1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1796919-35-1 (1-(1,3-benzoxazol-2-yl)-N-({1,2,4triazolo3,2-b1,3thiazol-6-yl}methyl)pyrrolidine-2-carboxamide) 関連製品
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
